(6-(メチルカルバモイル)ピリジン-3-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

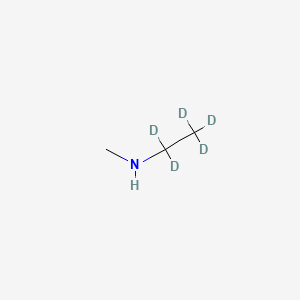

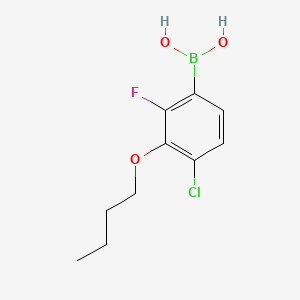

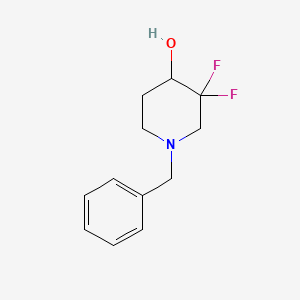

“(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1217340-94-7. It has a molecular weight of 179.97 and its IUPAC name is 6-[(methylamino)carbonyl]-3-pyridinylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is 1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They are involved in many chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki-Miyaura cross-coupling reaction is a particularly important application .Physical And Chemical Properties Analysis

“(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 179.97 .科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応において重要な試薬です。 、有機化学で広く用いられており、炭素-炭素結合を形成します。この化合物のボロン酸部分は、パラジウム触媒の存在下でハロゲン化合物を反応させ、2 つの炭素原子の間に新しい結合を形成します。この反応は、医薬品やポリマーなどの複雑な有機分子の合成に特に役立ちます。

パラジウム触媒による分子内アミノカルボニル化

この化合物は、パラジウム触媒による分子内アミノカルボニル化反応に使用できます。 。このプロセスは、パラジウム触媒によって促進される窒素-水素結合への一酸化炭素分子の挿入を含みます。この反応は、多くの生物活性化合物におけるコア構造であるラクタムの合成に役立ちます。

N-アリール化反応

“(6-(メチルカルバモイル)ピリジン-3-イル)ボロン酸”は、N-アリール化反応における試薬として機能します。 、窒素含有化合物が芳香族系に結合します。これは、医薬品開発や材料科学において用途のあるさまざまな複素環式化合物の合成における重要なステップです。

作用機序

Target of Action

The primary target of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the palladium (II) complexes . These complexes play a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various applications in organic chemistry .

Action Environment

The action of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is influenced by environmental factors. The compound is generally environmentally benign , and its reactivity can be tailored for application under specific SM coupling conditions . It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.

実験室実験の利点と制限

6-MCPB has many advantages for use in lab experiments. It is a highly stable compound, with a shelf-life of up to 5 years. It is also highly soluble in water, making it easy to work with. Additionally, 6-MCPB is highly reactive, making it a useful tool for a variety of biochemical and physiological experiments.

However, there are also some limitations to using 6-MCPB in lab experiments. It is not a very selective compound, meaning that it can interact with a variety of molecules, which could potentially lead to unwanted side effects. Additionally, 6-MCPB is not very cost-effective, as it is relatively expensive to synthesize.

将来の方向性

There are a number of potential future directions for 6-MCPB research. One potential direction is to explore the use of 6-MCPB as a drug delivery agent. 6-MCPB has been shown to be able to interact with a variety of molecules, making it a potential candidate for drug delivery. Additionally, 6-MCPB could be used to target specific molecules and pathways, making it a potential tool for precision medicine.

Another potential future direction is to explore the use of 6-MCPB as a fluorescent probe. 6-MCPB has been shown to have a variety of biochemical and physiological effects, making it a potential tool for studying biological processes in more detail. Additionally, 6-MCPB has been shown to be a highly stable compound, making it a potential candidate for long-term studies.

Finally, 6-MCPB could be used to develop new synthetic methods. 6-MCPB has been shown to be a highly reactive compound, making it a potential tool for developing new synthetic methods for organic compounds. Additionally, 6-MCPB could be used to develop new catalysts for organic reactions, making it a potential tool for improving the efficiency of organic synthesis.

Conclusion

In conclusion, 6-MCPB is a versatile compound with a

合成法

6-MCPB can be synthesized using a variety of methods. The most common method is the reaction of methyl carbamate with pyridine-3-boronic acid in the presence of an acid catalyst. This reaction produces 6-MCPB in yields of up to 98%. Other methods of synthesis include the reaction of methyl carbamate with pyridine-3-boronic acid in the presence of an alkaline catalyst, and the reaction of methyl carbamate with pyridine-3-boronic acid in the presence of a palladium catalyst.

Safety and Hazards

The safety information for “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care, following all safety precautions.

特性

IUPAC Name |

[6-(methylcarbamoyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDGTPAHKOWCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)NC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855763 |

Source

|

| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217340-94-7 |

Source

|

| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572203.png)

![7-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)isoquinolin-1-amine](/img/structure/B572218.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)